![molecular formula C24H28N2O8 B12760883 N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid CAS No. 83658-44-0](/img/structure/B12760883.png)
N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid is a complex organic compound with a unique structure that combines an isoquinoline derivative with an ethanamine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.
Introduction of the Ethanamine Moiety: The ethanamine group is introduced via reductive amination, where the isoquinoline derivative is reacted with formaldehyde and a reducing agent such as sodium cyanoborohydride.
Dimethylation: The final step involves the dimethylation of the amine group using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products Formed
Oxidation: N-oxides, carboxylic acids, and other oxidized derivatives.
Reduction: Secondary and tertiary amines.
Substitution: Various substituted amine derivatives depending on the nucleophile used.
科学研究应用
N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- N,N-dimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanamine hydrochloride
- N,N-dimethyl-2-[(2-methylphenyl)(phenyl)methoxy]ethanamine hydrochloride
- N,N-dimethyl-2-[(1-naphthyl)(phenyl)methoxy]ethanamine hydrochloride
Uniqueness
N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isoquinoline core and ethanamine moiety make it a versatile compound for various applications, distinguishing it from other similar compounds.
This detailed article provides a comprehensive overview of N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
83658-44-0 |
|---|---|
分子式 |
C24H28N2O8 |
分子量 |
472.5 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-[1-(3-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid |
InChI |
InChI=1S/C20H24N2.2C2H2O4/c1-15-7-6-9-17(13-15)20-19-10-5-4-8-16(19)14-18(21-20)11-12-22(2)3;2*3-1(4)2(5)6/h4-10,13,18H,11-12,14H2,1-3H3;2*(H,3,4)(H,5,6) |
InChI 键 |
VTNZZGOZCBWINL-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)C2=NC(CC3=CC=CC=C32)CCN(C)C.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



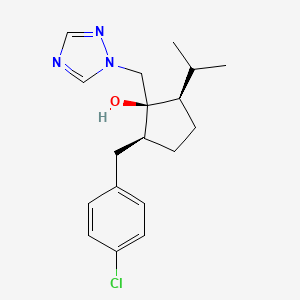
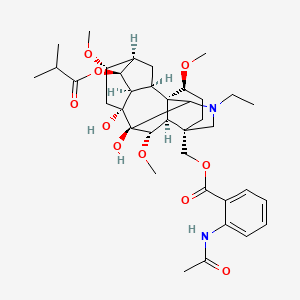

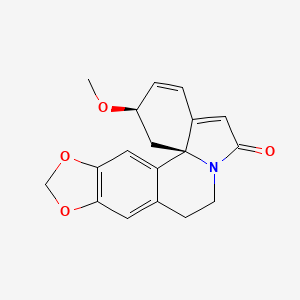
![[2-(Hexanoyloxymethyl)-2-[[3-hydroxy-2,2-bis(hydroxymethyl)propoxy]methyl]-3-propoxypropyl] heptanoate](/img/structure/B12760826.png)
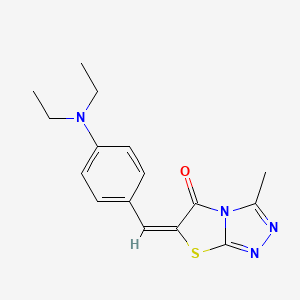

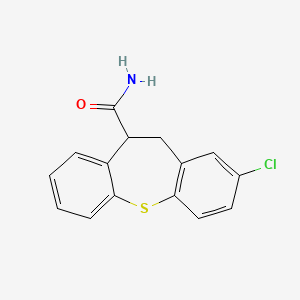
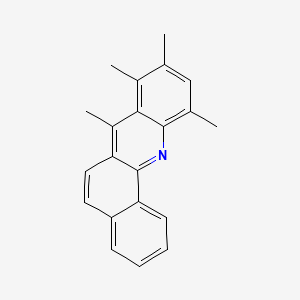
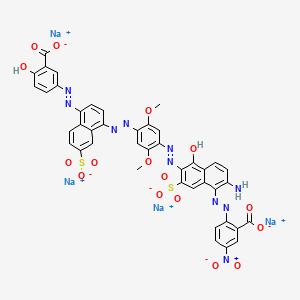

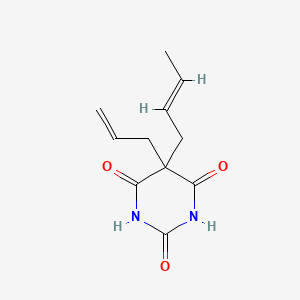
![N-(7-hydroxy-2,2,4,6-tetramethyl-1,3-dihydroinden-1-yl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide;dihydrochloride](/img/structure/B12760876.png)
